2,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
2,4-DIFLUORO-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the morpholine and pyridazine moieties. Common synthetic routes may involve:
Formation of the Sulfonamide Bond: This step often involves the reaction of a sulfonyl chloride with an amine under basic conditions.
Introduction of the Morpholine Group: This can be achieved through nucleophilic substitution reactions where morpholine is introduced to a suitable precursor.
Formation of the Pyridazine Ring: This step may involve cyclization reactions using appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-DIFLUORO-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,4-DIFLUORO-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new antibiotics or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DIFLUORO-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The morpholine and pyridazine moieties may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Pyridazine Derivatives: Compounds with similar pyridazine rings used in various therapeutic applications.
Morpholine Derivatives: Compounds containing the morpholine ring, often used in pharmaceuticals.
Uniqueness
2,4-DIFLUORO-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C20H18F2N4O3S |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
2,4-difluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18F2N4O3S/c21-15-4-6-19(17(22)13-15)30(27,28)25-16-3-1-2-14(12-16)18-5-7-20(24-23-18)26-8-10-29-11-9-26/h1-7,12-13,25H,8-11H2 |
InChI Key |
ZBXSFCNRPHBRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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